4-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups, including methoxy and dichlorophenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 2-methoxyaniline to form the corresponding Schiff base. This intermediate is then reacted with 1-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the Schiff base to an amine.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO-6-METHYL-3-THIOXO-3,4-DIHYDRO-1,2,4-TRIAZIN-5(2H)-ONE
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES
Uniqueness
The uniqueness of 4-[(E)-[(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of both methoxy and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Properties
Molecular Formula |
C20H18Cl2N4O3 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-[(3,5-dichloro-2-methoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c1-26-18(20(27)25-15-6-4-5-7-17(15)28-2)16(11-24-26)23-10-12-8-13(21)9-14(22)19(12)29-3/h4-11H,1-3H3,(H,25,27) |
InChI Key |
KCGLQAFDUVIOAH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N=CC2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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